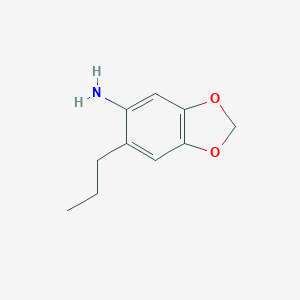

Methyl 3-amino-4-methyl-5-nitrobenzoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Hydrogen-Bonded Molecular Structures : Methyl 3-amino-4-methyl-5-nitrobenzoate is involved in forming hydrogen-bonded molecular structures. For example, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit a polarized structure and are linked into chains of edge-fused rings by hydrogen bonds, which can be useful in understanding molecular interactions and designing new materials (Portilla et al., 2007).

Organic Chemistry Education : The compound is utilized in educational settings, as demonstrated by the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through a Fischer esterification reaction. This synthesis is designed as an experiment for introductory organic chemistry courses, showing its applicability in educational environments (Kam et al., 2020).

Pharmaceutical Intermediates : It serves as an intermediate in pharmaceutical synthesis. For instance, Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate, a related compound, is synthesized from 3-methyl-4-nitrobenzoic acid and used in the creation of pharmaceuticals. This demonstrates its role in the pharmaceutical industry (Xiao, 2007).

Chemical Reagent Synthesis : The compound is used in synthesizing other chemical reagents, like Chlorantraniliprole, an agricultural chemical. This application highlights its role in chemical manufacturing and the agricultural sector (Yi-fen et al., 2010).

Environmental Chemistry : Studies involving microbial transformation of nitroaromatic compounds in sewage effluent, where 3-methyl-4-nitrobenzoic acid is a component, offer insights into environmental chemistry and pollution control (Hallas & Alexander, 1983).

Solubility and Thermodynamic Modeling : Research on the solubility of 3-methyl-4-nitrobenzoic acid in various solvents and its thermodynamic properties provide valuable data for chemical process design and optimization (Wu et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of drugs that target specific biochemical pathways .

Mode of Action

It’s known that nitrobenzoates can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it influences the position of subsequent substitutions on the aromatic ring .

Biochemical Pathways

Related compounds have been used in the synthesis of drugs that upregulate the expression of the low-density lipoprotein (ldl) receptor in human hepatocytes .

Pharmacokinetics

Its LogP value, a measure of lipophilicity, is 1.49, suggesting it may have good membrane permeability .

Propriétés

IUPAC Name |

methyl 3-amino-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJNEBQTJXTNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356983 | |

| Record name | methyl 3-amino-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72922-60-2 | |

| Record name | methyl 3-amino-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)

![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)

![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)

![1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184753.png)

![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)

![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)